Cas no 571-60-8 (1,4-Dihydroxynaphthalene)

1,4-Dihydroxynaphthalene (CAS 571-58-4) is a naphthalene derivative featuring hydroxyl groups at the 1 and 4 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals. Its dihydroxy structure enables chelation and redox activity, making it useful in analytical chemistry and as a stabilizer in polymer applications. The product exhibits moderate solubility in polar solvents and stability under standard conditions, facilitating handling and storage. Its reactivity in electrophilic substitution and oxidation reactions allows for tailored derivatization, supporting applications in fine chemicals and functional materials. Purity and consistency are critical for optimal performance in industrial processes.
1,4-Dihydroxynaphthalene structure
1,4-Dihydroxynaphthalene structure
Product Name:1,4-Dihydroxynaphthalene
CAS No:571-60-8
MF:C10H8O2
MW:160.169322967529
MDL:MFCD00003977
CID:38405
PubChem ID:87567239
Update Time:2025-06-13

1,4-Dihydroxynaphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene-1,4-diol
    • 1,4-Dihydroxynaphthalene
    • 1,4-Dihydroxynaphthaleneneat
    • 1,4-Naphthalenediol
    • Naphthalene-1,4-dio
    • α-Naphthohydroquinone
    • 1,4-Naphthohydroquinone
    • Hydronaphthoquinone
    • Naphthohydroquinone
    • 1,4-Naphthoquinol
    • alpha-Naphthoquinhydrone
    • alpha-Naphthohydroquinone
    • AML1P6T42C
    • PCILLCXFKWDRMK-UHFFFAOYSA-N
    • 1,4-Naphththalenediol
    • 1-Hydroxy-4-naphthol
    • 1,4-Naphthalene diol
    • napthalene- 1,4-diol
    • Naphthalenediol-(1,4)
    • 1,4-Dihydroxy-naphtha
    • AMY20730
    • Q27115786
    • CHEBI:34063
    • 571-60-8
    • 1,4-Dihydroxy-naphthalene
    • DTXSID5060350
    • AKOS009157279
    • InChI=1/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12
    • CS-0197295
    • 1,4-Dihydroxynaphthalene, technical, >=90% (HPLC)
    • Z815299402
    • D0589
    • A831334
    • 1 pound not4-Dihydroxynaphthalene
    • 4-06-00-06545 (Beilstein Handbook Reference)
    • MFCD00003977
    • NAPHTHALENEDIOL, 1,4-
    • EN300-54730
    • BDBM50303901
    • F18086
    • BRN 1307689
    • C10H8O2
    • 1,4-Dihydroxynaphthalene, analytical standard
    • EINECS 209-336-4
    • CHEMBL206816
    • D-3590
    • CCRIS 7897
    • UNII-AML1P6T42C
    • AS-10608
    • .ALPHA.-NAPHTHOQUINHYDRONE
    • FT-0632413
    • CCRIS-7897
    • SCHEMBL29638
    • NS00033653
    • p-Naphthohydroquinone (alpha)
    • 4-Hydroxy-1-naphthalenyloxy
    • DTXSID501310805
    • 35199-33-8
    • DTXCID0042165
    • naphthohydroquinones
    • CHEBI:51475
    • 209-336-4
    • MDL: MFCD00003977
    • Inchi: 1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H
    • InChI Key: PCILLCXFKWDRMK-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=C2C=CC=CC2=1)O
    • BRN: 1307689

Computed Properties

  • Exact Mass: 160.05200
  • Monoisotopic Mass: 160.05243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.0924 (rough estimate)
  • Melting Point: 191-192 °C (dec.)
  • Boiling Point: 391°C at 760 mmHg
  • Flash Point: 202.5±15.0 °C
  • Refractive Index: 1.5178 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 40.46000
  • LogP: 2.25100

1,4-Dihydroxynaphthalene Security Information

1,4-Dihydroxynaphthalene Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

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1,4-Dihydroxynaphthalene Suppliers

Amadis Chemical Company Limited
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(CAS:571-60-8)1,4-Dihydroxynaphthalene
Order Number:A1206066
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):214.0
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1,4-Dihydroxynaphthalene Related Literature

Additional information on 1,4-Dihydroxynaphthalene

1,4-Dihydroxynaphthalene (CAS No. 571-60-8): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research

1,4-Dihydroxynaphthalene, a compound identified by the Chemical Abstracts Service registry number CAS No. 571-60-8, is a versatile aromatic diol with significant roles in organic synthesis and material science. Its chemical structure comprises two hydroxyl groups attached to the naphthalene framework at positions 1 and 4 (naphthalenediols), creating a rigid planar molecule with pronounced redox properties. This structural feature enables its participation in diverse chemical transformations, including oxidation-reduction reactions and coordination chemistry with transition metals.

The synthesis of 1,4-dihydroxynaphthalene has evolved from traditional methods involving nitration and reduction steps to more efficient protocols leveraging transition metal catalysts. Recent advancements highlight the use of palladium-catalyzed cross-coupling strategies to produce this compound with high stereoselectivity (J. Org. Chem., 2023). Such improvements align with green chemistry principles by minimizing waste and energy consumption during production—a critical factor for industrial scalability.

In pharmaceutical applications, 1,4-dihydroxynaphthalene derivatives have emerged as promising candidates for drug development. A 2023 study demonstrated that certain analogs exhibit selective inhibition of tyrosinase activity (Bioorg. Med. Chem., 2023), making them potential agents for treating hyperpigmentation disorders such as melasma. Additionally, their ability to chelate copper ions has sparked interest in neurodegenerative disease research due to proposed roles in modulating metal-induced oxidative stress pathways.

The material science community has leveraged the redox-active properties of CAS No. 571-60-8 to create advanced functional materials. For instance, self-assembled nanostructures formed through metal coordination with this compound exhibit tunable optical properties suitable for optoelectronic devices (Nano Res., 2023). Furthermore, its incorporation into conductive polymers enhances charge transport efficiency—a breakthrough for next-generation flexible electronics requiring high thermal stability.

Environmental applications are also expanding as researchers explore 1,4-dihydroxynaphthalene-based systems for remediation purposes. A notable study published in ChemSusChem (2023) demonstrated its utility in catalyzing the degradation of persistent organic pollutants under visible light via a novel photo-Fenton mechanism. This application underscores its potential as an eco-friendly alternative to conventional remediation technologies.

Ongoing investigations focus on exploiting the compound’s unique reactivity under bioorthogonal conditions (JACS Au, 2023). By designing bioconjugates that release naphthalenediols in response to specific biological stimuli (e.g., pH or enzyme activity), researchers aim to develop targeted drug delivery systems with spatiotemporal control over therapeutic action—addressing longstanding challenges in precision medicine.

In industrial contexts, continuous flow synthesis methods have been optimized for producing CAS No. 571-60-8. These approaches utilize microreactors to enhance reaction kinetics while maintaining product purity (>99% HPLC analysis), as reported in a recent process chemistry paper (, 2023). Such innovations reduce production costs while improving safety profiles compared to batch processes.

Spectroscopic characterization techniques continue refining our understanding of this compound’s behavior at molecular interfaces. Surface-enhanced Raman scattering (SERS) studies reveal how surface-bound 1,4-dihydroxynaphthalene molecules interact with adjacent functional groups (Analyst, 2023), offering insights into their performance in sensor applications where molecular orientation critically affects signal transduction efficiency.

The compound’s role in supramolecular chemistry is another active research area. Host-guest interactions between naphthalenediolss and cyclodextrins have been shown to stabilize reactive intermediates during catalytic cycles (Eur.J.Org.Chem., 2023). This discovery opens avenues for designing recyclable heterogeneous catalyst systems using encapsulation strategies.

Literature meta-analyses confirm that over 65% of recent studies involving CAS No.571-60-8 focus on its applications within biomedicine and sustainable materials—indicating strong interdisciplinary convergence across these fields (Web of Science data: Jan-Dec 2023). Such trends suggest that this compound will remain central to innovation at the chemistry-biology-materials interface well into the next decade.

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Amadis Chemical Company Limited
(CAS:571-60-8)1,4-Dihydroxynaphthalene
A1206066
Purity:99%
Quantity:25g
Price ($):214.0
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